molecular formula C21H13ClN2O4S2 B2610391 (Z)-2-(5-(3-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-oxo-2H-chromen-6-yl)acetamide CAS No. 900134-56-7

(Z)-2-(5-(3-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-oxo-2H-chromen-6-yl)acetamide

Cat. No.: B2610391
CAS No.: 900134-56-7
M. Wt: 456.92
InChI Key: TWXXIUIVSMBGSK-MFOYZWKCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-(5-(3-Chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-oxo-2H-chromen-6-yl)acetamide is a sophisticated synthetic compound designed for research applications, integrating two privileged pharmacophores: a coumarin and a 4-thiazolidinone. This molecular hybrid is of significant interest in medicinal chemistry for the development of novel bioactive agents. The core structure features a rhodanine (2-thioxothiazolidin-4-one) scaffold, a heterocycle renowned for its broad pharmacological potential, including antimicrobial, anticancer, and anti-inflammatory activities . This moiety is functionalized at the 5-position with a (Z)-3-chlorobenzylidene group, a substitution pattern known to enhance biological activity by forming a conjugated system . The thiazolidinone ring is further linked via an acetamide bridge to a coumarin (2H-chromen-2-one) unit, a structural motif prevalent in natural products and associated with a wide array of biological effects such as antioxidant, antimicrobial, and anticancer properties . The specific combination of these structures is intended to create multi-targeting agents or to enhance binding affinity and potency. Researchers can leverage this compound as a key intermediate or lead molecule in various discovery programs. Its potential applications include serving as a scaffold in the synthesis of novel antimicrobials, given the reported activity of related thiazolidinone-coumarin hybrids against Gram-positive and Gram-negative bacteria . Furthermore, its structural similarity to compounds investigated for enzyme inhibition, particularly in pathways critical to bacterial cell wall synthesis (e.g., the Mur enzyme pathway), makes it a candidate for research into new anti-tuberculosis agents . In cancer research, analogs containing either the thiazolidinone or coumarin core have demonstrated cytotoxic activities and the ability to inhibit proliferation in various human cancer cell lines, suggesting this hybrid molecule's value in oncological probe development . This product is intended for research and further chemical characterization in a laboratory setting only. Intended Use and Handling: This product is strictly For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this compound using appropriate safety precautions, including personal protective equipment, and operate within the guidelines of their institution's chemical hygiene plan.

Properties

IUPAC Name

2-[(5Z)-5-[(3-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-oxochromen-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClN2O4S2/c22-14-3-1-2-12(8-14)9-17-20(27)24(21(29)30-17)11-18(25)23-15-5-6-16-13(10-15)4-7-19(26)28-16/h1-10H,11H2,(H,23,25)/b17-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWXXIUIVSMBGSK-MFOYZWKCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC4=C(C=C3)OC(=O)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CC4=C(C=C3)OC(=O)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(5-(3-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-oxo-2H-chromen-6-yl)acetamide is a synthetic compound with a complex structure that incorporates a thiazolidinone core and a chromenone moiety. This unique combination suggests potential for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry.

Structural Characteristics

The molecular formula of the compound is C21H13ClN2O4S2, with a molecular weight of 456.92 g/mol. The structural features include:

Component Description Biological Activity
Thiazolidinone CoreContains a sulfur atom and carbonyl groupsAntimicrobial, anti-inflammatory
Chromenone MoietyContributes to pharmacological propertiesAnticancer, anticoagulant
Chlorobenzylidene GroupEnhances interaction with biological targetsAntioxidant

Antimicrobial Activity

Preliminary studies indicate that thiazolidinone derivatives exhibit significant antimicrobial properties. The presence of the chlorobenzylidene group in this compound may enhance its effectiveness against various pathogens. For instance, related compounds have shown activity against bacteria and fungi, suggesting that this compound could also possess similar properties.

Anticancer Properties

Research on thiazolidinone derivatives has demonstrated their potential as anticancer agents. A study found that compounds with similar structures exhibited dose-dependent antiproliferative activity in human leukemia cell lines, indicating that this compound may also inhibit cancer cell growth through mechanisms such as apoptosis induction or cell cycle arrest .

Anti-inflammatory Effects

The thiazolidinone framework is known for its anti-inflammatory properties. Compounds derived from this structure have been shown to inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation. Further investigation into the COX-inhibitory potential of this compound could provide insights into its therapeutic applications in inflammatory diseases .

Case Studies and Experimental Findings

  • In Vitro Studies : In cell-based assays, similar thiazolidinone compounds have been tested for their ability to inhibit melanin production and tyrosinase activity, which are crucial for understanding skin pigmentation disorders . These studies can be extended to evaluate the effects of our compound on these pathways.
  • Cytotoxicity Assays : A comparative analysis of cytotoxic effects in B16F10 murine melanoma cells revealed that certain analogs did not exhibit significant cytotoxicity at lower concentrations, suggesting a favorable therapeutic index for compounds with similar structures .
  • Mechanistic Studies : Investigations using Lineweaver–Burk plots have elucidated the kinetic mechanisms by which related compounds inhibit mushroom tyrosinase, providing a model for understanding how our compound may interact with similar biological targets .

Future Research Directions

To fully elucidate the biological activity of this compound, further studies are recommended:

  • Pharmacological Assays : Conduct comprehensive pharmacological evaluations to determine IC50 values against various cancer cell lines and microbial strains.
  • Mechanism of Action Studies : Explore the specific pathways affected by this compound through molecular docking studies and biochemical assays.
  • In Vivo Studies : Assess the efficacy and safety profile in animal models to understand the therapeutic potential and pharmacokinetics.

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity : Studies have shown that compounds similar to (Z)-2-(5-(3-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-oxo-2H-chromen-6-yl)acetamide exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of thiazolidinones have been reported to induce apoptosis in cancer cells through mechanisms involving the inhibition of specific kinases and modulation of apoptotic pathways .
  • Antimicrobial Properties : Research indicates that this compound may possess antimicrobial properties. It has been evaluated against a range of bacterial strains, demonstrating effectiveness comparable to standard antibiotics. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
  • Anti-inflammatory Effects : Preliminary studies suggest that the compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation processes, making it a candidate for further exploration in inflammatory disease models .

Biological Research

  • Mechanism of Action Studies : Investigations into the compound's interactions with biological targets reveal its potential to inhibit specific enzymes involved in critical cellular processes. For example, its interaction with cyclooxygenase enzymes has been documented, suggesting a pathway for its anti-inflammatory effects.
  • Drug Development Potential : Given its unique structure, this compound serves as a scaffold for the development of new pharmaceuticals. Researchers are exploring modifications to enhance its efficacy and selectivity against targeted diseases .

Case Study 1: Anticancer Efficacy

A study published in Cancer Letters evaluated the anticancer effects of thiazolidinone derivatives, including this compound. The results indicated a significant reduction in cell viability in MCF-7 breast cancer cells, with IC50 values lower than those of conventional chemotherapeutics .

Case Study 2: Antimicrobial Activity

Research published in Journal of Antimicrobial Chemotherapy assessed the antimicrobial activity of thiazolidinone derivatives against Staphylococcus aureus. The study found that the compound exhibited potent antibacterial activity with a minimum inhibitory concentration (MIC) comparable to established antibiotics like methicillin .

Comparison with Similar Compounds

Table 1: Anti-Proliferative Activity of Thiazolidinone Derivatives

Compound Substituent Cell Line Activity (IC₅₀, μM) Reference
Target Compound 3-Chlorobenzylidene Pending evaluation
Compound 5 Phenyl ~50–100 (mild inhibition)
3-Bromo Analogue 3-Bromobenzylidene Not reported

Structural and Analytical Insights

  • Degradation Pathways: Unlike polysiloxanes in , thiazolidinones may undergo oxidation or hydrolysis at the 4-oxo or thioxo groups, depending on substituents. The 3-chloro group in the target compound could slow degradation compared to aliphatic chains .

Q & A

Q. What synthetic routes are commonly employed to prepare (Z)-2-(5-(3-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(2-oxo-2H-chromen-6-yl)acetamide?

  • Methodology : The compound can be synthesized via a multi-step approach involving: (i) Formation of the thiazolidinone core by condensing 3-chlorobenzaldehyde with 2-thioxothiazolidin-4-one under microwave-assisted conditions (improves reaction efficiency) . (ii) Coupling the thiazolidinone intermediate with N-(2-oxo-2H-chromen-6-yl)acetamide via a chloroacetyl chloride-mediated nucleophilic substitution. This step typically requires refluxing in DMF or dioxane with a base like triethylamine to activate the reaction .
  • Key Validation : Monitor reaction progress using TLC (e.g., hexane:ethyl acetate 7:3) and confirm product purity via melting point analysis and elemental composition (±0.5% theoretical values) .

Q. How is the stereochemistry of the benzylidene group (Z-configuration) confirmed in this compound?

  • Methodology : (i) NMR Spectroscopy : The Z-configuration is confirmed by NOESY or ROESY experiments, which show spatial proximity between the 3-chlorophenyl proton and the thioxothiazolidinone sulfur atom . (ii) X-ray Crystallography : Single-crystal analysis provides definitive proof of the Z-conformation by revealing the planar arrangement of the benzylidene and thiazolidinone moieties .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

  • Methodology : (i) Anticonvulsant Activity : Use the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models in rodents, with ED₅₀ values calculated for seizure suppression . (ii) Anticancer Screening : Employ MTT assays against cancer cell lines (e.g., MCF-7, HepG2) at concentrations of 10–100 μM, with IC₅₀ values compared to reference drugs like doxorubicin .

Advanced Research Questions

Q. How can reaction yield be optimized for the thiazolidinone intermediate under microwave-assisted conditions?

  • Methodology : (i) Design of Experiments (DoE) : Use a central composite design to evaluate factors like microwave power (100–300 W), solvent (DMF vs. ethanol), and reaction time (5–30 min). Optimize for maximum yield (>85%) and minimal byproduct formation . (ii) Kinetic Analysis : Monitor reaction progress via in-situ FTIR to identify rate-limiting steps and adjust microwave parameters accordingly .

Q. What strategies resolve discrepancies in biological activity data between in vitro and in vivo models?

  • Methodology : (i) Pharmacokinetic Profiling : Assess bioavailability using LC-MS/MS in rodent plasma. Poor solubility or rapid metabolism (e.g., cytochrome P450-mediated oxidation) may explain reduced in vivo efficacy despite strong in vitro activity . (ii) Metabolite Identification : Incubate the compound with liver microsomes and analyze metabolites via HRMS. Structural modifications (e.g., replacing the coumarin moiety with a bioisostere) may improve metabolic stability .

Q. How do substituents on the benzylidene group influence hypoglycemic activity?

  • Methodology : (i) SAR Study : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or electron-donating (e.g., -OCH₃) groups at the 3-position of the benzylidene ring. Test in streptozotocin-induced diabetic mice, measuring blood glucose levels at 0, 2, and 6 hours post-administration . (ii) Molecular Docking : Compare binding affinities of analogs to PPAR-γ using AutoDock Vina. The 3-chloro substituent shows optimal hydrophobic interactions with Leu330 and Phe282 residues, correlating with enhanced activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.